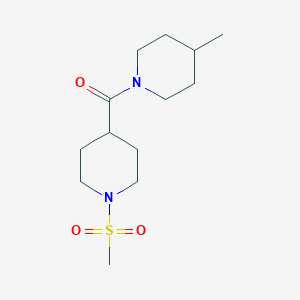
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, commonly known as MDPV, is a synthetic cathinone drug that has gained notoriety for its potent psychoactive effects. MDPV is structurally similar to other synthetic cathinones, such as methylone and mephedrone, which have been associated with a range of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
MDPV acts primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of MDPV, including euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
MDPV has a range of biochemical and physiological effects that are responsible for its psychoactive effects. These effects include increased heart rate, elevated blood pressure, and increased body temperature. Additionally, MDPV has been shown to have potent vasoconstrictive effects, which can lead to tissue damage and organ failure.
Advantages and Limitations for Lab Experiments
MDPV has a number of advantages and limitations for use in laboratory experiments. One advantage of MDPV is its potent psychoactive effects, which can be used to study the neurobiology of addiction and other psychiatric disorders. Additionally, MDPV is relatively easy to synthesize and can be used in a variety of experimental settings. However, MDPV also has a number of limitations, including its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on MDPV. One area of focus is the development of novel therapeutic agents based on the structure of MDPV. Additionally, research is needed to better understand the long-term effects of MDPV use, including its potential for addiction and other adverse effects. Finally, research is needed to develop new methods for detecting MDPV use, which can help to prevent its abuse and misuse.
Synthesis Methods
MDPV is typically synthesized using a multi-step process that involves the reaction of piperidine with methylamine and a ketone precursor. The resulting product is then treated with sulfuric acid and distilled to yield MDPV. The synthesis of MDPV is relatively straightforward and can be accomplished using standard laboratory equipment.
Scientific Research Applications
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, MDPV has been shown to have potent analgesic effects, making it a potential alternative to opioid painkillers.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-11-3-7-14(8-4-11)13(16)12-5-9-15(10-6-12)19(2,17)18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKLOMXQPNVPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[1-(methylsulfonyl)piperidin-4-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)





